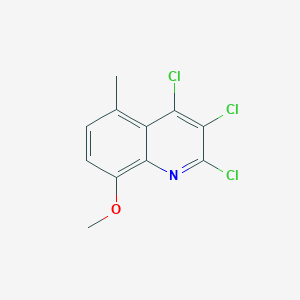

2,3,4-Trichloro-8-methoxy-5-methylquinoline

CAS No.:

Cat. No.: VC15921105

Molecular Formula: C11H8Cl3NO

Molecular Weight: 276.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8Cl3NO |

|---|---|

| Molecular Weight | 276.5 g/mol |

| IUPAC Name | 2,3,4-trichloro-8-methoxy-5-methylquinoline |

| Standard InChI | InChI=1S/C11H8Cl3NO/c1-5-3-4-6(16-2)10-7(5)8(12)9(13)11(14)15-10/h3-4H,1-2H3 |

| Standard InChI Key | FUHPHGSJTJGUEH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=C(C=C1)OC)N=C(C(=C2Cl)Cl)Cl |

Introduction

Structural Characteristics and Molecular Identity

Chemical Architecture

The core structure of 2,3,4-trichloro-8-methoxy-5-methylquinoline consists of a bicyclic quinoline system with substitutions at multiple positions. The quinoline backbone is a fused benzene-pyridine ring, with chlorine atoms occupying positions 2, 3, and 4, a methoxy group (-OCH) at position 8, and a methyl group (-CH) at position 5 . This arrangement is confirmed by its SMILES notation: COC1=C2N=C(Cl)C(Cl)=C(Cl)C2=CC(OC)=C1 , which specifies the connectivity and substituent positions.

The presence of three chlorine atoms introduces significant electron-withdrawing effects, altering the compound’s electronic distribution and reactivity. Comparatively, 2,4,6-trichloro-8-methoxyquinoline (PubChem CID 97181867) shares a similar halogenation pattern but lacks the methyl group at position 5 , underscoring the structural uniqueness of the target compound.

Molecular Formula and Weight

The molecular formula reflects 11 carbon atoms, 8 hydrogens, 3 chlorines, 1 nitrogen, and 2 oxygens . Its molecular weight of 292.55 g/mol is consistent with the cumulative atomic masses of its constituents. The exact mass, calculated as 239.03500 g/mol for a related analog , suggests potential isotopic variations in mass spectrometry analyses.

Table 1: Molecular Identity of 2,3,4-Trichloro-8-methoxy-5-methylquinoline

| Property | Value | Source |

|---|---|---|

| CAS Number | 1447953-72-1 | |

| Molecular Formula | ||

| Molecular Weight | 292.55 g/mol | |

| SMILES | COC1=C2N=C(Cl)C(Cl)=C(Cl)C2=CC(OC)=C1 |

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by its halogenated structure. Chlorine atoms at positions 2, 3, and 4 increase resistance to electrophilic aromatic substitution but may facilitate nucleophilic displacement under basic conditions. The methoxy group at position 8 enhances solubility in polar aprotic solvents, while the methyl group contributes to hydrophobic interactions.

Spectroscopic Data

Although specific spectral data (e.g., NMR, NMR) are unavailable in the provided sources, analogs like 2,4,6-trichloro-8-methoxyquinoline exhibit characteristic absorption bands in IR spectroscopy for C-Cl (600–800 cm) and aromatic C-H (3000–3100 cm) stretches . Mass spectrometry of the target compound would likely show a molecular ion peak at m/z 292.55 and fragment ions corresponding to sequential loss of chlorine atoms .

| Precaution Code | Description |

|---|---|

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes |

Environmental and Health Impacts

No specific ecotoxicological data are available, but chlorinated quinolines are generally persistent in the environment. The compound’s potential bioaccumulation and toxicity to aquatic organisms warrant careful disposal practices .

Applications and Research Frontiers

Pharmaceutical Intermediates

Chloroquinoline derivatives are explored for antimicrobial, antimalarial, and anticancer activities. While the target compound’s bioactivity remains unstudied, its structural similarity to known bioactive agents suggests potential as a scaffold for drug development .

Materials Science

Halogenated quinolines are used in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their electron-transport properties. The methyl and methoxy groups in this compound could modulate its electronic characteristics for optoelectronic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume